molecular formula C9H8F4O B1446876 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol CAS No. 1373921-08-4

4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1446876
CAS No.: 1373921-08-4
M. Wt: 208.15 g/mol
InChI Key: XVYKBFIHKYRUPA-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as p-Trifluoromethylbenzyl alcohol, Benzenemethanol, 4- (trifluoromethyl)-, and 4- (Trifluoromethyl)benzylic alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of this compound involves the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. The rearrangement of benzyloxy-trifluoromethyl-oxazoles, derived from fluoro-trifluoromethyl-oxazoles and benzyl alcohols, serves as a key step towards creating α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This demonstrates the synthetic utility of fluoro-trifluoromethyl-oxazole as an equivalent to Tfm-Gly, highlighting a novel route for the synthesis of fluorinated amino acids (Burger et al., 2006).

Site-Selective Functionalization

Research on the site-selective functionalization of bis(trifluoromethyl)benzene illustrates the conversion of this compound to various functionalized derivatives, including bis(trifluoromethyl)benzyl alcohol. Such transformations are crucial for developing novel fluorinated materials and intermediates for further chemical synthesis, showcasing the versatility of fluorinated benzyl alcohols in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Photocatalytic Decomposition

The photocatalytic degradation of halosubstituted benzyl alcohols on semiconductor particles has been studied, highlighting the environmental applications of such compounds in the degradation of organic pollutants. The study shows how the photodegradation efficiency varies with the type of halogen substitution, providing insights into the reactivity and potential environmental impact of fluorinated organic compounds (Wissiak et al., 2000).

Properties

IUPAC Name

[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYKBFIHKYRUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205145
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-08-4
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-fluoro-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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